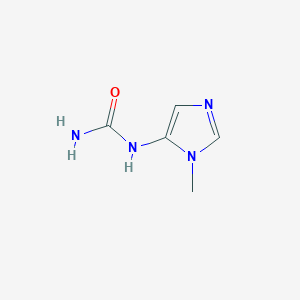

N-(1-Methyl-1H-imidazol-5-yl)urea

Description

Structure

3D Structure

Properties

CAS No. |

349492-32-6 |

|---|---|

Molecular Formula |

C5H8N4O |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

(3-methylimidazol-4-yl)urea |

InChI |

InChI=1S/C5H8N4O/c1-9-3-7-2-4(9)8-5(6)10/h2-3H,1H3,(H3,6,8,10) |

InChI Key |

QOVXQXUBXONSCN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1NC(=O)N |

Origin of Product |

United States |

Significance of Urea Containing Scaffolds in Molecular Design

The urea (B33335) functional group is a cornerstone in medicinal chemistry and drug discovery, valued for its unique structural and electronic properties. nih.govnih.gov Its ability to act as both a hydrogen bond donor through its N-H groups and a hydrogen bond acceptor via its carbonyl oxygen allows for robust and specific interactions with biological targets such as proteins and enzymes. nih.govresearchgate.net This dual functionality is critical in modulating drug potency and selectivity. nih.gov

The incorporation of a urea moiety can also favorably influence the physicochemical properties of a molecule. For instance, it can enhance aqueous solubility, a crucial parameter for drug absorption and bioavailability. openmedicinalchemistryjournal.com The urea scaffold is a key feature in numerous clinically approved drugs, demonstrating its importance in the development of therapeutic agents for a wide range of diseases, including cancer, bacterial infections, and HIV. nih.govresearchgate.net

Role of the Imidazole Heterocycle in Bioactive Molecules

The imidazole (B134444) ring is recognized as a "privileged scaffold" in medicinal chemistry, a testament to its widespread occurrence in biologically active compounds and its versatile chemical nature. nih.govresearchgate.netmdpi.com This five-membered aromatic heterocycle, containing two nitrogen atoms, is a fundamental component of essential biological molecules like the amino acid histidine and histamine. researchgate.netresearchgate.net

The imidazole moiety's significance stems from its ability to participate in various biological interactions. It can act as a proton donor or acceptor, engage in hydrogen bonding, and coordinate with metal ions, making it a crucial component in enzyme catalysis and receptor binding. researchgate.net Consequently, imidazole derivatives have been extensively investigated and developed for a vast array of pharmacological applications, exhibiting activities such as anticancer, antifungal, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net The structural versatility of the imidazole ring allows for extensive modification, enabling the fine-tuning of biological activity and pharmacokinetic properties. researchgate.net

Historical Context of N Substituted Urea and Imidazole Hybrid Compounds

The journey towards creating hybrid compounds featuring both N-substituted urea (B33335) and imidazole (B134444) moieties is built upon the independent, yet rich histories of these two chemical entities in medicinal chemistry. Imidazole itself was first synthesized by Heinrich Debus in 1858. researchgate.net The urea functionality has been a staple in medicinal chemistry for over a century, with early examples like suramin (B1662206) being developed in the early 20th century. nih.gov

The deliberate combination of these two pharmacophores into single molecular entities represents a more contemporary strategy in drug design. This approach is driven by the principle of molecular hybridization, which aims to integrate the beneficial properties of each component to create a new molecule with enhanced or novel biological activity. nih.govmdpi.com Early investigations into molecules containing both urea and imidazole functionalities can be found in studies exploring their potential as muscarinic agents. nih.gov More recently, the synthesis of N-substituted phthalimides catalyzed by imidazole from N,N'-disubstituted ureas has been reported, further highlighting the chemical compatibility and interest in combining these structural motifs. researchgate.net The development of such hybrid compounds has been particularly prominent in the search for new anticancer and antimicrobial agents. mdpi.comnih.gov

Pharmacological Investigations and Biological Activities

Antimicrobial Activity Studies

The imidazole (B134444) and urea (B33335) functionalities are present in numerous compounds that have been investigated for their ability to combat microbial infections. Studies have explored their efficacy against a wide range of pathogens, including bacteria, fungi, and parasites.

Derivatives containing urea and imidazole motifs have demonstrated notable antibacterial properties. A series of novel urea derivatives were synthesized and evaluated in vitro for their activity against several bacterial strains. nih.gov The screening revealed that certain N,N-disubstituted urea compounds exhibited good inhibition against Acinetobacter baumannii. nih.gov Specifically, compounds such as (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea showed promising results. nih.gov Other derivatives displayed moderate growth inhibition against Klebsiella pneumoniae and Staphylococcus aureus. nih.gov

Furthermore, hybrid molecules incorporating a 5-nitroimidazole ring, a common feature in antimicrobial agents, have shown potent activity. For instance, a hybrid of 5-nitroimidazole and oxazolidinone was found to be a powerful antibacterial agent against the Gram-positive bacterium Bacillus cereus. nih.gov The well-known antibiotic Metronidazole, which contains a 2-methyl-5-nitro-1H-imidazol-1-yl group, is widely used against anaerobic bacteria like Helicobacter pylori and Clostridium difficile. nih.gov Research has also explored urea-containing α/β hybrid peptides, which exhibited significant bactericidal efficacy against multidrug-resistant (MDR) clinical isolates of Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Table 1: Antibacterial Activity of Selected Urea Derivatives

| Compound/Class | Target Bacteria | Activity Level |

|---|---|---|

| N,N-disubstituted ureas | Acinetobacter baumannii | Good Inhibition nih.gov |

| Urea Derivatives | Klebsiella pneumoniae | Moderate Inhibition nih.gov |

| Urea Derivatives | Staphylococcus aureus | Moderate Inhibition nih.gov |

| 5-Nitroimidazole/Oxazolidinone Hybrid | Bacillus cereus (Gram-positive) | Potent nih.gov |

| Urea-containing Hybrid Peptides | P. aeruginosa (MDR), MRSA (MDR) | Significant researchgate.net |

The antifungal potential of urea derivatives has also been a subject of investigation. In vitro screening of newly synthesized urea compounds was conducted against two fungal strains, Candida albicans and Cryptococcus neoformans. nih.gov While many compounds were tested, some N,N-disubstituted urea derivatives containing a piperazine (B1678402) ring system showed moderate inhibition against Candida albicans. nih.gov These findings suggest that the urea scaffold is a viable starting point for the development of novel antifungal agents.

Table 2: Antifungal Activity of Selected Urea Derivatives

| Compound Class | Target Fungi | Activity Level |

|---|---|---|

| N,N-disubstituted ureas | Candida albicans, Cryptococcus neoformans | Variable nih.gov |

| Piperazine-containing ureas | Candida albicans | Moderate Inhibition nih.gov |

The 1-methyl-imidazole core and urea-based structures are prominent in compounds with significant antiparasitic properties.

Antimalarial Activity: A series of amide and urea analogues based on the thiaplakortone A natural product scaffold were synthesized and screened for in vitro antimalarial activity against Plasmodium falciparum strains. rsc.org While the urea series displayed growth inhibition activity, they were generally less potent than the amide analogues. rsc.org Other research has focused on urea-based compounds as inhibitors of P. falciparum IspD, an enzyme in the methyl-d-erythritol phosphate (B84403) (MEP) pathway, yielding inhibitors with potent activity. nih.gov Benzimidazole (B57391) derivatives have also been explored, with some showing good in vitro activity against P. falciparum. nih.gov

Antigiardial and Antitrichomonal Activity: Nitroimidazole derivatives have a long history of use against anaerobic protozoa. Studies on 1-methyl-5-nitroimidazole (B135252) carboxamides demonstrated potent activity against Giardia lamblia and Trichomonas vaginalis. nih.gov Several of these compounds were found to be more potent than the standard drug, metronidazole. nih.gov Similarly, 5-aryl-1-methyl-4-nitroimidazoles exhibited lethal activity against Giardia intestinalis. science.gov A separate series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives also showed strong activity against T. vaginalis and G. intestinalis, with IC50 values in the nanomolar range, surpassing the efficacy of metronidazole. nih.gov

Other Antiparasitic Activity: The antiparasitic spectrum of these compounds extends to other protozoa. The aforementioned 5-aryl-1-methyl-4-nitroimidazoles and 1-methyl-5-nitroimidazole carboxamides were also active against Entamoeba histolytica. nih.govscience.gov Additionally, selective urea-based inhibitors of Cryptosporidium parvum inosine (B1671953) 5′-monophosphate dehydrogenase (CpIMPDH) have been identified, with some analogues showing potent antiparasitic activity in a Toxoplasma gondii model. nih.gov

Table 3: Antiparasitic Efficacy of Imidazole and Urea Derivatives

| Compound Class | Parasite | Potency (IC50/EC50) |

|---|---|---|

| 1-Methyl-5-nitroimidazole carboxamides | Giardia lamblia | 1.6 µM to 4.9 µM nih.gov |

| 1-Methyl-5-nitroimidazole carboxamides | Entamoeba histolytica | Active nih.gov |

| 5-Aryl-1-methyl-4-nitroimidazoles | Giardia intestinalis | 1.47 µM to 4.43 µM science.gov |

| 5-Aryl-1-methyl-4-nitroimidazoles | Entamoeba histolytica | 1.47 µM to 4.43 µM science.gov |

| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles | Trichomonas vaginalis, Giardia intestinalis | Nanomolar range nih.gov |

| Urea-based CpIMPDH inhibitors | Toxoplasma gondii model | Potent activity nih.gov |

| Urea analogues of thiaplakortone A | Plasmodium falciparum | Growth inhibition observed rsc.org |

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

The urea and imidazole scaffolds are integral to many compounds investigated for their potential as anticancer agents. These molecules have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms.

A wide range of urea derivatives have demonstrated significant antiproliferative effects across numerous human cancer cell lines. Research has shown that pyridyl urea derivatives can inhibit proliferation in breast cancer (MDA-MB-231), melanoma (A-375), and glioblastoma (U-87 MG) models by 70–90%. researchgate.net Similarly, urea and thiourea (B124793) derivatives of salinomycin (B1681400) exhibited potent antiproliferative activity against human colon cancer cell lines (SW620). nih.gov

The imidazole moiety also contributes to anticancer activity. Phenylacetamide derivatives with a 1H-imidazol-5-one component showed high cytotoxic activity against HCT116 colon cancer and HL60 leukemia cell lines. frontiersin.org Other studies on 2,4,5-triphenyl-1H-imidazole derivatives found them to be promising inhibitors of cell growth in human non-small cell lung carcinoma (A549) cells. semanticscholar.org Hybrid molecules, such as benzimidazole-urea derivatives and imidazole-based pyrimidine (B1678525) hybrids, have also been designed and synthesized as potential antiproliferative lead compounds. researchgate.netsemanticscholar.org The importance of the urea central unit for antiproliferative action has been highlighted in studies of suramin (B1662206) analogues, where its replacement led to a significant decrease in activity. frontiersin.org

Table 4: Antiproliferative Activity of Imidazole and Urea Derivatives in Cancer Cell Lines

| Compound Class | Cancer Cell Line | Model |

|---|---|---|

| Pyridyl urea derivatives | MDA-MB-231 | Breast Cancer researchgate.net |

| Pyridyl urea derivatives | A-375 | Melanoma researchgate.net |

| Pyridyl urea derivatives | U-87 MG | Glioblastoma researchgate.net |

| Salinomycin-thiourea derivatives | SW620 | Colon Cancer nih.gov |

| Phenylacetamide-1H-imidazol-5-ones | HCT116 | Colon Cancer frontiersin.org |

| Phenylacetamide-1H-imidazol-5-ones | HL60 | Leukemia frontiersin.org |

| 2,4,5-Triphenyl-1H-imidazoles | A549 | Lung Carcinoma semanticscholar.org |

| Suramin analogues (with urea core) | MCF7, T47D, PC3 | Breast, Prostate Cancer frontiersin.org |

The cytotoxic effects of urea and imidazole derivatives are often mediated by the induction of programmed cell death pathways, primarily apoptosis and, in some cases, autophagy-related cell death.

Induction of Apoptosis: Studies have shown that urea and its derivatives can trigger apoptosis. For example, imidazolidinyl urea was found to induce apoptosis in HL60 cells at specific concentrations, as evidenced by DNA laddering, the appearance of a sub-diploid peak in flow cytometry, and caspase-3 activation. nih.gov The mode of cell death was dose-dependent, with lower concentrations leading to apoptosis and higher concentrations causing necrosis. nih.gov Salinomycin-thiourea derivatives also demonstrated proapoptotic activity in primary colon cancer cells. nih.gov The induction of apoptosis by elevated concentrations of urea has been observed in renal medullary cells as well. nih.gov

Autophagy-Related Cell Death: Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death, depending on the context. nih.gov While specific studies on N-(1-Methyl-1H-imidazol-5-yl)urea are limited, related research indicates that modulating autophagy is a potential mechanism for anticancer activity. Certain antitumor molecules are known to induce autophagy-mediated cancer cell death. frontiersin.org This type of cell death can be triggered by various cellular stresses, including those initiated by chemotherapeutic agents. For instance, some anticancer drugs can induce the expression of autophagy-related proteins like ATG5, which can promote a form of cell death known as mitotic catastrophe. researchgate.net The inhibition of specific signaling pathways, such as the ERK5 pathway, has also been shown to induce autophagy-mediated cancer cell death by activating endoplasmic reticulum (ER) stress. frontiersin.org

Effects on Cancer Stem Cells

While the broader class of urea and imidazole derivatives has been investigated for general anticancer properties, specific research focusing on the effects of this compound on cancer stem cells is not extensively detailed in the available literature. However, studies on related structures provide some context. For instance, various benzimidazole-urea derivatives have been synthesized and evaluated as potential antiproliferative agents. researchgate.netneliti.com One study identified that a 1-(3-Chloro-4-fluorophenyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)urea compound showed effective activity against lung cancer cell lines. neliti.com Furthermore, novel aromatic urea-imidazole salt derivatives have been developed with the aim of targeting the ERK1/2 pathway, which is crucial in cell proliferation and survival, for cancer therapy. researchgate.netfigshare.com These investigations into structurally similar compounds suggest a potential avenue for research, but direct evidence of this compound's impact on the specific population of cancer stem cells remains to be established.

Anti-inflammatory Modulatory Effects

The anti-inflammatory potential of compounds containing the imidazole ring has been a subject of significant research. Although direct studies on this compound are limited, investigations into analogous compounds offer valuable insights.

A series of novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives were synthesized and screened for their anti-inflammatory activity via the inhibition of albumin denaturation. acs.org Several of these compounds demonstrated substantial activity, which was found to be dose-dependent. Notably, the most active compounds were further evaluated for their ability to inhibit p38 MAP kinase, a key enzyme in the inflammatory pathway. acs.org Another study explored di- and tri-substituted imidazole derivatives, finding that several compounds exhibited remarkable anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard in vivo test for acute inflammation. nih.gov These findings underscore the importance of the imidazole scaffold in designing novel anti-inflammatory agents.

Table 1: In Vitro Anti-Inflammatory Activity of N-Substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] Amide Derivatives

| Compound ID | Concentration (µg/mL) | % Inhibition of Albumin Denaturation | IC₅₀ (µg/mL) |

|---|---|---|---|

| AA2 | 50 | 35.21 ± 1.02 | 139.18 ± 3.15 |

| 100 | 44.15 ± 0.95 | ||

| 200 | 56.74 ± 1.15 | ||

| 300 | 69.28 ± 1.24 | ||

| AA3 | 50 | 38.19 ± 1.11 | 121.75 ± 2.98 |

| 100 | 47.33 ± 1.07 | ||

| 200 | 61.29 ± 1.32 | ||

| 300 | 73.81 ± 1.45 | ||

| AA6 | 50 | 45.22 ± 1.25 | 98.54 ± 2.55 |

| 100 | 54.18 ± 1.18 | ||

| 200 | 68.37 ± 1.39 | ||

| 300 | 80.15 ± 1.51 | ||

| Diclofenac | 50 | 51.24 ± 1.33 | 75.29 ± 2.11 |

| (Standard) | 100 | 63.82 ± 1.29 | |

| 200 | 79.11 ± 1.48 | ||

| 300 | 91.46 ± 1.62 |

Data adapted from a study on related imidazole derivatives, not this compound. acs.org

Anticonvulsant Activities

The imidazole nucleus is a key feature in several compounds investigated for anticonvulsant properties. Aralkylimidazoles such as nafimidone (B1677899) and danzimol have demonstrated anticonvulsant profiles similar to established drugs like phenytoin (B1677684) or carbamazepine. nih.gov

Research into novel imidazole-containing arylsemicarbazones has shown promising anticonvulsant potential. nih.gov These hybrid structures were tested in rodent models, with some compounds exhibiting significant protection in the subcutaneous pentylenetetrazol (scPTZ) screen, a model for absence seizures. nih.gov Similarly, studies on N,N'-bis[3-(3-substituted urea)propyl]piperazines revealed that all tested compounds possessed anticonvulsant activity, providing 20-70% protection against pentylenetetrazol-induced seizures in mice. nih.gov The consistent anticonvulsant activity observed in various molecules incorporating either imidazole or urea moieties suggests that a compound like this compound, which contains both, is a candidate for further investigation in this area.

Table 2: Anticonvulsant Activity of Imidazole-Containing Arylsemicarbazones in the scPTZ Screen

| Compound ID | % Protection at 0.5 h |

|---|---|

| 6g | 83 |

| 6l | 100 |

| 6p | 100 |

Data represents activity in mice at specific dose levels and is adapted from a study on related imidazole derivatives, not this compound. nih.gov

Antioxidant Activity

The potential for imidazole-containing compounds to act as antioxidants has been explored. A study on [(1-phenyl-5-formyl-1H-imidazol-4-yl)thio]acetic acid, a structurally related compound, demonstrated its ability to normalize most parameters of the oxidant-antioxidant balance in the liver and kidneys of rats with toxic hepatitis. researchgate.net The findings suggest that compounds of this type can suppress free-radical lipid oxidation and activate the body's antioxidant protection systems. researchgate.net Other synthesized imidazole derivatives in the same study also exhibited pronounced antioxidant activity. researchgate.net These results indicate that the imidazole core can be a valuable component in the development of antioxidant agents.

Investigation of Other Receptor Binding Activities (e.g., Sigma-1 Receptor Ligands, Alpha-1a Agonists)

The structure-activity relationship of 2-(anilinomethyl)imidazolines as alpha-1 adrenergic agonists has been investigated, revealing that the position of heteroatoms and substituents on the imidazole-related core has a profound effect on potency and selectivity. nih.gov This work led to the identification of potent and selective alpha-1a subtype agonists, highlighting the utility of the imidazoline (B1206853) (a reduced form of imidazole) ring in achieving this receptor interaction. nih.gov No specific studies linking this compound to the Sigma-1 receptor were identified in the reviewed literature.

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Key Pharmacophoric Elements within N-(1-Methyl-1H-imidazol-5-yl)urea

The core structure of this compound contains several key pharmacophoric elements crucial for its biological interactions. The imidazole (B134444) ring, being a nitrogen-rich heterocycle, has the capacity for hydrogen bonding. The N-H group within the imidazole ring can act as a hydrogen bond donor, a common interaction with biological receptors. drugdesign.org

The N-1 methyl group on the imidazole ring is another significant feature. Its presence helps to minimize metabolic oxidation at the imidazole ring, potentially enhancing the compound's stability and bioavailability. The urea (B33335) moiety is also critical, with its N-H groups capable of acting as hydrogen bond donors and the carbonyl oxygen as a hydrogen bond acceptor. This network of potential hydrogen bonds is vital for the binding affinity of these molecules to their targets. columbia.edu The replacement of an amide linkage with a urea linkage between a benzimidazole (B57391) core and a phenyl group in some derivatives demonstrated the importance of this linker, although in one study it led to a decrease in potency. tandfonline.com

Rational Design of Derivatives and Analogs

The rational design of derivatives based on the this compound scaffold is a key strategy to enhance potency and selectivity. nih.govnih.govtandfonline.com This involves the strategic modification of different regions of the molecule. merckmillipore.com For instance, in a series of related phenylureas linked to a 4-phenylimidazole, researchers systematically altered five distinct regions of a lead compound to study the structure-activity relationships (SARs). merckmillipore.com

The synthesis of novel analogs often begins with a core structure, such as a benzimidazole, which is then elaborated through various chemical reactions. nih.govtandfonline.com For example, a general synthetic route for benzimidazole analogues might start from a commercially available precursor like methyl 1H-indazole-6-carboxylate. nih.gov This starting material can undergo a series of reactions including protection, reduction, oxidation, and coupling to introduce various substituents and build the final complex molecule. nih.gov The design of acyl urea analogs has also been explored, deconstructing more complex ring systems into more synthetically accessible acyl urea scaffolds to allow for a broader range of analogs with varied properties. mdpi.com

Influence of Substituent Variations on Biological Potency and Selectivity

The biological potency and selectivity of this compound derivatives are highly dependent on the nature and position of various substituents. tandfonline.com SAR studies on related phenylurea-imidazole compounds have shown that modifications at different positions can significantly impact activity. merckmillipore.com

For example, in one study, the following observations were made:

Ortho-position of the phenylurea : A methyl group was found to be optimal based on pharmacokinetic studies. merckmillipore.com

Urea moiety : Butyl, pentyl, isopentyl, and neopentyl groups were identified as better substituents. merckmillipore.com

Bridging portion : A propoxy linker was determined to be the optimal choice. merckmillipore.com

Imidazole 5-position : Proton, methyl, ethyl, isopropyl, hydroxymethyl, and chloro groups were found to be favorable. merckmillipore.com

Phenyl group of phenylimidazole : An unsubstituted phenyl ring was preferred. merckmillipore.com

In another series of 1H-Imidazo[4,5-c]quinoline-based kinase inhibitors, it was found that an aromatic system, preferably heteroaromatic, at the R³ position was necessary for potent anti-trypanosomal activity. acs.org Specifically, a pyridine (B92270) substituent at this position yielded a potent molecule with good selectivity, while a simple phenyl ring resulted in lower potency. acs.org Furthermore, a methyl-imidazole substituent led to a highly potent compound, though with a reduced selectivity window. acs.org

The table below summarizes the influence of some substituent variations on the biological activity of certain imidazole derivatives.

| Compound Series | Substituent Position | Favorable Substituents | Observed Effect | Reference |

| Phenylureas linked to 4-phenylimidazole | Ortho-position of phenylurea | Methyl | Improved pharmacokinetics | merckmillipore.com |

| Phenylureas linked to 4-phenylimidazole | Urea moiety | Butyl, pentyl, isopentyl, neopentyl | Enhanced activity | merckmillipore.com |

| 1H-Imidazo[4,5-c]quinoline derivatives | R³ position | Pyridine | Potent activity and high selectivity | acs.org |

| 1H-Imidazo[4,5-c]quinoline derivatives | R³ position | Methyl-imidazole | High potency, reduced selectivity | acs.org |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives | Terminal structure | N-methyl group | Proper size for hydrophobic pocket | tandfonline.com |

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a crucial role in the biological activity of chiral derivatives of this compound. The specific three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with a biological target. In a series of new urea derivatives, N,N-disubstituted compounds with specific stereoisomers, such as (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea and (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea, demonstrated good inhibitory activity against Acinetobacter baumannii. nih.gov

Similarly, studies on aromatic urea-imidazole salt derivatives for cancer therapy have synthesized and evaluated specific stereoisomers. For example, compounds like 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2S,3R)-3-methyl-1-(2-methyl-1H-imidazole-1-yl)pentan-2-yl)urea were prepared and characterized, indicating the importance of controlling the stereochemistry at multiple chiral centers to optimize for a particular biological outcome. acs.org The specific rotation of these compounds is often measured to confirm their enantiomeric purity. acs.org

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design approaches are instrumental in the discovery and development of novel inhibitors based on the this compound scaffold. nih.govresearchgate.netdokumen.pub Structure-based drug design relies on the three-dimensional structure of the biological target, often obtained through techniques like X-ray crystallography, to design molecules that are complementary in shape and charge. dokumen.pub Ligand-based methods are employed when the 3D structure of the receptor is unknown and instead use the knowledge of molecules known to bind to the target. nih.govdokumen.pub

Computer-aided drug design (CADD) encompasses a variety of computational techniques that facilitate these processes. researchgate.net These methods can be used to analyze and improve the potency of lead compounds by optimizing factors like charge distribution to achieve a favorable balance between intermolecular interactions and desolvation penalties. acs.org For instance, the rational design of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives as novel bromodomain-containing protein 4 (BRD4) inhibitors successfully utilized multiple computer-aided drug design techniques in a hit-to-lead optimization strategy. nih.gov

High-throughput screening (HTS) is a common and powerful approach for identifying initial "hit" compounds from large chemical libraries. researchgate.net This method involves screening vast numbers of compounds to assess their biological activity against a specific target. researchgate.net The discovery of a series of urea-containing NAMPT (nicotinamide phosphoribosyltransferase) activators originated from an HTS hit. jst.go.jp Similarly, a pyrazole (B372694) urea-based inhibitor of p38 MAP kinase was identified from high-throughput screening, serving as a lead compound for further optimization. columbia.edu HTS has also been successfully used to identify amide inhibitors against the pantothenate synthetase of Mycobacterium tuberculosis and Staphylococcus aureus. nih.gov

Virtual screening is a computational technique that has become a cornerstone of modern drug discovery, allowing for the rapid screening of large libraries of compounds to identify those most likely to bind to a drug target. nih.gov This approach can be based on the structure of the target (docking) or on the properties of known ligands (pharmacophore modeling).

A study on novel pyrrolizines bearing urea/thiourea (B124793) moieties utilized pharmacophore-based virtual screening to identify potential cytotoxic and CDK inhibitory activities. nih.gov In another example, high-throughput virtual screening of the ChEMBL antimycobacterial dataset was performed to identify novel inhibitors for the methionyl-tRNA-synthetase of Brucella melitensis. nih.gov The top-ranking compounds from this virtual screen, based on their docking scores, were then considered for further investigation. nih.gov These methodologies provide a more efficient and cost-effective way to identify promising hit compounds compared to traditional screening methods alone. researchgate.net

Biochemical Mechanisms and Molecular Target Interactions

Molecular Docking and Dynamics Simulations to Elucidate Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of ligands to their target proteins at a molecular level. These methods have been instrumental in understanding the interactions of urea (B33335) derivatives, including those with imidazole (B134444) scaffolds.

The binding of urea-based compounds to protein targets is often characterized by a network of specific interactions. The urea moiety itself is capable of forming multiple hydrogen bonds, which are crucial for stabilizing the ligand-protein complex. nih.gov

Hydrogen Bonding: The urea functional group has both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (carbonyl oxygen). This allows it to form a bidentate hydrogen bond with the protein backbone, a common feature observed in the binding of urea-based inhibitors to kinases. columbia.edu For instance, in the context of p38 MAP kinase, the urea hydrogens can interact with the carboxylate oxygen of a glutamate (B1630785) residue (Glu71), while the urea oxygen can form a hydrogen bond with the backbone N-H of an aspartate residue (Asp168). columbia.edu The imidazole ring can also participate in hydrogen bonding, with the nitrogen atoms acting as acceptors. nih.gov

Hydrophobic and Aromatic Interactions: The methyl group and the imidazole ring of N-(1-Methyl-1H-imidazol-5-yl)urea can engage in hydrophobic and aromatic interactions with nonpolar residues in the binding pocket of a target protein. nih.gov Stacking interactions, such as π-π and NH-π, between the aromatic imidazole ring and aromatic amino acid residues like tryptophan can significantly contribute to binding affinity. nih.gov In some cases, favorable edge-to-π interactions between a phenyl ring of a ligand and a phenylalanine residue of the protein have been observed. columbia.edu

Metal Coordination: While not explicitly detailed for this compound itself, imidazole-containing compounds can coordinate with metal ions present in the active sites of metalloenzymes.

The table below summarizes the types of interactions observed for urea and imidazole-containing compounds with protein targets.

| Interaction Type | Interacting Groups on Ligand | Potential Interacting Residues on Protein | Reference |

| Hydrogen Bonding | Urea N-H, Urea C=O, Imidazole N | Glutamate, Aspartate, Backbone amides | columbia.edunih.gov |

| Hydrophobic Interactions | Methyl group, Imidazole ring | Alanine, Valine, Leucine, Isoleucine | nih.gov |

| Aromatic/Stacking Interactions | Imidazole ring | Tryptophan, Tyrosine, Phenylalanine | columbia.edunih.gov |

| Metal Coordination | Imidazole N | Histidine, Cysteine (coordinating a metal ion) | N/A |

The binding of a ligand to a protein can induce conformational changes in both the ligand and the protein. For urea derivatives, N-methylation can disrupt planar conformations due to steric clashes, which can in turn affect solubility and biological activity. nih.gov The binding of some urea-based inhibitors to kinases is known to stabilize a specific conformation of the activation loop of the kinase, which is a key regulatory element. columbia.edu Anion binding has also been shown to induce conformational changes in diindolylureas. beilstein-journals.org

Target Protein Identification and Validation Techniques (e.g., DARTS, LC-MS/MS Proteomics)

Identifying the specific protein targets of a bioactive compound is a critical step in understanding its mechanism of action. Several modern techniques are employed for this purpose.

Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that a protein becomes more resistant to proteolysis when it is bound to a ligand. In a DARTS experiment, cell lysates are treated with the compound of interest and then subjected to limited proteolysis. The proteins that are protected from degradation are then identified by techniques like SDS-PAGE and mass spectrometry. This approach has been successfully used to identify that a derivative of an aromatic urea-imidazole salt directly targets ERK1/2. acs.org

LC-MS/MS Proteomics: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying proteins in complex mixtures. In the context of target identification, it is often used in conjunction with affinity-based or stability-based methods. For example, after enriching for proteins that bind to a compound (e.g., through affinity chromatography or DARTS), LC-MS/MS is used to identify those proteins. acs.orgnih.gov This combination has been instrumental in identifying ERK1/2 as a direct target for certain urea-imidazole derivatives. acs.org

Other techniques that have been used for target identification of related compounds include thermal proteome profiling (TPP) and the stability of proteins from rates of oxidation (SPROX). acs.org

Biochemical Pathway Modulation

Once the molecular targets of this compound and its analogs are identified, the next step is to understand how their interaction with these targets modulates cellular signaling pathways.

ERK1/2 Pathway: The RAS-RAF-MEK-ERK signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation, and its overactivation is a hallmark of many cancers. nih.govgoogle.com Several urea-based compounds, including derivatives of aromatic urea-imidazole salts, have been identified as inhibitors of ERK1/2. acs.orgnih.gov These compounds can directly bind to ERK1/2, inhibiting their kinase activity and the subsequent phosphorylation of downstream substrates. acs.org For example, a potent derivative, compound 21y, was shown to inhibit the phosphorylation of ERK1/2 and its downstream target RSK1. acs.org

Hedgehog Pathway: The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several types of cancer. nih.govgoogle.com Some imidazole-containing compounds have been investigated as modulators of this pathway, primarily by targeting the Smoothened (SMO) receptor. nih.govnih.gov

STAT1 Signaling: The Signal Transducer and Activator of Transcription 1 (STAT1) is a key mediator of cytokine signaling. N-Methyl-N'-1-naphthyl urea has been shown to disrupt cytokine-mediated STAT1 signaling. nih.gov

Urea and its derivatives can interact with nucleic acids. nih.gov These interactions are often non-covalent and can involve hydrogen bonding and stacking with nucleobases. nih.gov The urea moiety can form stable hydrogen bonds with DNA bases, and the aromatic part of the molecule can participate in stacking interactions. nih.gov Some imidazoline (B1206853) derivatives have been shown to bind to DNA, with a preference for the minor groove of AT-rich sequences. lshtm.ac.uk While direct DNA binding of this compound has not been extensively studied, the chemical moieties present in the molecule suggest the potential for such interactions.

Enzyme Active Site Analysis and Inhibition Mechanisms

There is currently no available research that details the analysis of enzyme active sites or the specific inhibition mechanisms associated with this compound. Studies on related but distinct aromatic urea-imidazole salt derivatives have shown inhibitory activity against enzymes like ERK2, but this cannot be extrapolated to the specific compound .

Reactivity with Biological Thiols (e.g., Glutathione) in Gold Complexes

Similarly, no studies were found that investigate the reactivity of gold complexes containing this compound as a ligand with biological thiols such as glutathione. Research has been conducted on the reaction of other gold(I) complexes with N-heterocyclic carbene ligands with glutathione, demonstrating immediate reactivity. However, this does not provide information on the behavior of a complex involving this compound.

Due to the lack of specific data for this compound in the scientific literature, a detailed article on its biochemical mechanisms and molecular target interactions as outlined cannot be generated at this time.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes for Enhanced Efficiency and Sustainability

The synthesis of imidazole (B134444) derivatives, including N-(1-Methyl-1H-imidazol-5-yl)urea, is an area of active research, with a growing emphasis on green and sustainable chemistry. tandfonline.comnih.gov Traditional methods for synthesizing imidazole and urea (B33335) compounds often involve harsh conditions, toxic reagents, and complex purification procedures. nih.govacs.org

Future research is focused on developing novel synthetic routes that are more efficient, cost-effective, and environmentally friendly. nih.gov Key areas of exploration include:

Catalyst-Free and Solvent-Free Conditions: The development of synthetic methods that eliminate the need for traditional solvents and catalysts is a significant goal. tandfonline.com Microwave-assisted synthesis and reactions in deep eutectic solvents (DESs) are promising alternatives. nih.govorganic-chemistry.org For instance, a ternary DES composed of dimethyl urea, SnCl2, and HCl has been successfully used as a recyclable catalyst and reaction medium for the one-pot synthesis of imidazole derivatives, achieving high yields and purity. nih.gov

Heterogeneous Catalysts: The use of solid-supported or heterogeneous catalysts is being explored to simplify product purification and catalyst recycling. tandfonline.com Metal oxides and other reusable catalysts are being investigated for their efficiency in imidazole synthesis. tandfonline.com

One-Pot, Multicomponent Reactions: Designing synthetic pathways where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. nih.govorganic-chemistry.org These one-pot procedures are being developed for the synthesis of complex substituted imidazoles. organic-chemistry.orgmdpi.com

Exploration of New Therapeutic Applications for this compound and its Derivatives

The imidazole ring is a key structural motif in many biologically active compounds, and its derivatives have shown a wide range of therapeutic potential. researchgate.netnih.govmdpi.com The urea functional group is also prevalent in many approved drugs, known for its ability to form stable hydrogen bonds with biological targets. nih.gov The combination of these two moieties in this compound and its derivatives makes them attractive candidates for drug discovery.

Future research will likely focus on exploring new therapeutic applications beyond their current known activities. Some promising areas include:

Anticancer Agents: Imidazole and urea derivatives have demonstrated significant potential as anticancer agents. nih.govmdpi.com For example, Sorafenib, a diaryl urea, is a multikinase inhibitor used in cancer therapy. nih.gov Novel aromatic urea-imidazole salt derivatives have been developed that target the ERK1/2 signaling pathway, inducing apoptosis and autophagy-related cell death in cancer cells. acs.org Further investigation into the antiproliferative activities of this compound derivatives against various cancer cell lines is a promising research avenue. nih.govmdpi.com

Antimicrobial Agents: The imidazole scaffold is present in many antimicrobial drugs. researchgate.netnih.gov Research is ongoing to synthesize and evaluate new imidazole-based compounds for their activity against a broad spectrum of bacteria and fungi, including drug-resistant strains. nih.gov

Enzyme Inhibitors: The structural features of this compound make it a candidate for inhibiting various enzymes. For instance, derivatives have been designed as inhibitors of FMS-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia and as COX-2 inhibitors for inflammation. tandfonline.combrieflands.com The potential to inhibit other enzymes like α-amylase and α-glucosidase for diabetes management is also being explored. mdpi.com

Neurological Disorders: Imidazole derivatives have been investigated as modulators of serotonin (B10506) receptors, suggesting their potential in treating depression and other central nervous system disorders. mdpi.com

Advanced Mechanistic Investigations of Biological Activities

A deeper understanding of how this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Future research will employ advanced techniques to elucidate their mechanisms of action.

Key areas of investigation include:

Target Identification and Validation: Identifying the specific proteins, enzymes, or receptors that these compounds interact with is a primary goal. acs.orgmdpi.com Techniques like label-free drug affinity responsive target stability (DARTS) and liquid chromatography-mass spectrometry (LC-MS/MS) proteomics can be used to identify direct binding targets. acs.org

Binding Mode Analysis: Computational methods like molecular docking and molecular dynamics simulations can provide insights into how these molecules bind to their targets at the atomic level. brieflands.comnih.gov This information is vital for understanding the structure-activity relationship (SAR) and for designing more potent and selective compounds. nih.gov

Cellular Pathway Analysis: Investigating the downstream effects of compound binding on cellular signaling pathways is essential. acs.org This can reveal how the compound influences processes like cell proliferation, apoptosis, and inflammation. researchgate.netacs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. mdpi.com These technologies can accelerate the process of identifying and optimizing new drug candidates.

For this compound and its derivatives, AI and ML can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel derivatives before they are synthesized. nih.govresearchgate.net This can help prioritize the most promising candidates for experimental testing.

Generative Chemistry: AI models can be used to design novel molecular structures with desired properties. semanticscholar.org These generative models can explore a vast chemical space to propose new derivatives of this compound that are optimized for a specific therapeutic target.

De Novo Drug Design: AI can assist in the design of entirely new compounds with specific functionalities, potentially leading to the discovery of drugs with novel mechanisms of action. mdpi.com

Design of Targeted Delivery Systems for Enhanced Efficacy

Even a potent drug can be ineffective if it does not reach its intended target in the body. Targeted drug delivery systems aim to increase the concentration of a drug at the site of action while minimizing its exposure to healthy tissues.

Future research in this area for this compound and its derivatives will likely involve:

Nanocarriers: Encapsulating the drug in nanoparticles, liposomes, or polymeric micelles can improve its solubility, stability, and pharmacokinetic profile. sfd.si These nanocarriers can be designed to release the drug in response to specific stimuli present in the target microenvironment, such as pH or redox potential. rsc.org

Prodrugs: A prodrug is an inactive form of a drug that is converted to the active form in the body. Designing prodrugs of this compound can improve its absorption, distribution, and targeting.

Conjugation to Targeting Ligands: Attaching molecules that bind to specific receptors overexpressed on diseased cells can actively target the drug to the desired site.

By focusing on these future research directions, the full therapeutic potential of this compound and its derivatives can be explored and potentially translated into new and effective treatments for a variety of diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-(1-Methyl-1H-imidazol-5-yl)urea, and how can purity be optimized?

- Methodology :

- Condensation reactions : React 1-methyl-1H-imidazol-5-amine with an isocyanate or carbonyl source under anhydrous conditions. For example, urea derivatives are often synthesized via carbamate intermediates (e.g., tert-butyl carbamate in ) followed by deprotection .

- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent). Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

- Key Data :

| Parameter | Value (Example) | Source |

|---|---|---|

| Yield | 60-75% | |

| Purity (HPLC) | ≥95% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm urea NH protons (δ ~6.5–7.5 ppm) and imidazole ring protons (δ ~7.2–7.8 ppm). Compare with computed spectra using tools like ACD/Labs .

- IR : Detect urea carbonyl (C=O stretch ~1640–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., SHELX refinement; see Advanced Questions) .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystal structure contradictions in this compound derivatives?

- Methodology :

- Data collection : Use high-resolution (≤1.0 Å) X-ray data to minimize errors. SHELXL refines anisotropic displacement parameters and hydrogen atom positions .

- Validation : Cross-check R-factor convergence (target <5%) and Fo-Fc maps for omitted regions. Address twinning or disorder using SHELXD for phase determination .

- Case Study : A related urea compound showed a 1.289 Å C=N bond length and 10.97° dihedral angle between aromatic rings, resolved via SHELXL .

Q. What strategies identify and quantify non-covalent interactions in the crystal lattice of this compound?

- Methodology :

- Hydrogen bonding : Analyze N–H⋯N/O interactions using Mercury software. For example, intramolecular N–H⋯N bonds (2.8–3.0 Å) stabilize planar conformations .

- π-π stacking : Measure centroid distances (3.5–4.0 Å) between imidazole and aromatic rings. Use CrystalExplorer for energy frameworks .

- Key Data :

| Interaction Type | Distance (Å) | Angle (°) | Source |

|---|---|---|---|

| N–H⋯N (intra) | 2.85 | 145 | |

| C–H⋯O (inter) | 3.12 | 122 |

Q. How can computational modeling predict the bioactivity of this compound analogs?

- Methodology :

- Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., kinases or receptors). Validate with experimental IC₅₀ values from enzymatic assays .

- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on imidazole) with activity using Gaussian09 for DFT calculations .

Q. What approaches resolve discrepancies in reported bioactivity data for urea-imidazole derivatives?

- Methodology :

- Dose-response validation : Replicate assays under standardized conditions (e.g., 72-hour cell viability tests, triplicate runs) .

- Metabolic stability : Assess liver microsome stability (e.g., human CYP450 isoforms) to rule out false negatives .

Methodological Tables

Table 1 : Common Synthetic Intermediates for this compound Derivatives

| Intermediate | Role | Reference |

|---|---|---|

| tert-Butyl carbamate | Urea precursor | |

| 1-Methyl-1H-imidazol-5-amine | Core scaffold |

Table 2 : Key Crystallographic Parameters for Urea-Imidazole Compounds

| Parameter | Value | Technique | Source |

|---|---|---|---|

| C=O bond length | 1.23 Å | X-ray | |

| R-factor | 0.045 | SHELXL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.